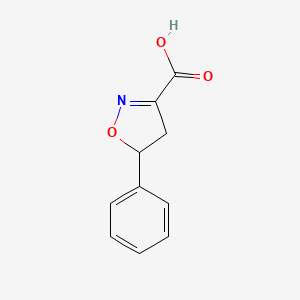

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

説明

Structural Characterization of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

Molecular Architecture and Stereochemical Features

This compound is a heterocyclic compound with a partially saturated oxazole ring. Its molecular architecture comprises:

- Core structure : A five-membered dihydro-oxazole ring (positions 4 and 5 are single bonds).

- Substituents :

- A phenyl group attached to the 5-position of the oxazole ring.

- A carboxylic acid group (-COOH) at the 3-position.

- Functional groups : The carboxylic acid enables reactivity typical of organic acids (e.g., esterification, amidation).

The compound’s molecular formula is C₁₀H₉NO₃ , with a molecular weight of 191.18 g/mol . Its SMILES notation is C1C(ON=C1C(=O)O)C2=CC=CC=C2, reflecting the phenyl-substituted dihydro-oxazole core and carboxylic acid moiety.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| CAS Number | 10313-27-6 | |

| SMILES | C1C(ON=C1C(=O)O)C2=CC=CC=C2 |

Stereochemical Features : The dihydro-oxazole ring adopts a non-planar conformation due to single bonds at positions 4 and 5. No stereogenic centers are present, as the substituents (phenyl and carboxylic acid) are fixed in their respective positions.

X-ray Crystallographic Analysis

No direct X-ray crystallographic data for this compound were identified in the provided literature. However, computational studies on analogous isoxazoline derivatives (e.g., bicyclic tetrahydrofuranyl isoxazolines) suggest that the oxazole ring adopts a chair-like conformation in solution, with van der Waals interactions dominating its spatial arrangement.

Spectroscopic Identification Techniques

While specific spectroscopic data for this compound are limited, the following methods are critical for its characterization:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Aromatic protons (phenyl group): Signals in the range 7.2–7.8 ppm (multiplet).

- Carboxylic acid proton : Broad singlet at ~12 ppm (exchangeable).

- Oxazole ring protons : Absent due to the dihydro-oxazole structure (no protons on the ring carbons).

- ¹³C NMR :

- Carboxylic acid carbonyl : ~170 ppm (δ).

- Aromatic carbons : Signals between 125–130 ppm (δ).

Infrared (IR) Spectroscopy

- Carboxylic acid O-H stretch : Broad absorption at 2500–3300 cm⁻¹ .

- C=O stretch : Strong peak at 1700–1750 cm⁻¹ .

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT) , have been employed to model the electronic structure of isoxazoline derivatives. For this compound, computational studies predict:

- Molecular Geometry :

- Electronic Properties :

- HOMO/LUMO Levels : The highest occupied molecular orbital (HOMO) is localized on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the oxazole ring.

- Reactivity : The carboxylic acid group enhances electrophilicity at the oxazole ring, facilitating nucleophilic attacks.

特性

IUPAC Name |

5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRODIKIAQUNGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517597 | |

| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-27-6 | |

| Record name | 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydroxylamine-Mediated Cyclization and Hydrolysis Route

This classical method involves the formation of an isoxazoline ring via reaction of a suitable ketoester with hydroxylamine hydrochloride, followed by hydrolysis to yield the target carboxylic acid.

Step 1: Formation of Ethyl 5-ethoxyisoxazoline-3-carboxylate Intermediate

- A ketoester precursor (e.g., ethyl 4-ethoxy-4-chloro-2-oxobutyrate) is reacted with hydroxylamine hydrochloride in dry ethanol.

- The reaction is carried out at room temperature for approximately 4 hours with slow addition of ethanol to control exothermicity.

- The reaction mixture is then poured into water and extracted with ethyl acetate.

- The organic layer is washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

- Solvent removal yields an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate as the main product.

Step 2: Hydrolysis to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic Acid

- The oily residue is treated with sodium hydroxide (5N) at room temperature for 2 hours to hydrolyze the ester.

- Acidification with concentrated hydrochloric acid to pH 2 precipitates the carboxylic acid.

- The product is extracted into methyl ethyl ketone, treated with activated carbon and anhydrous magnesium sulfate, and evaporated.

- Crystallization from ethyl acetate yields the pure this compound.

| Parameter | Condition/Result |

|---|---|

| Hydroxylamine hydrochloride | 173 g in 1680 ml ethanol |

| Reaction time | 4 hours |

| Hydrolysis base | 5N Sodium hydroxide, 750 ml |

| Hydrolysis time | 2 hours |

| Acidification | Concentrated HCl to pH 2 |

| Yield | 97 g of 3-isoxazolecarboxylic acid (crude) |

| Melting point | 149–152 °C |

| Elemental analysis (C8H7NO4) | Calculated: C 51.33%, H 7.00%, N 7.48% Found: C 51.08%, H 7.10%, N 7.25% |

This method is described in detail in patent EP0957097A1 and is well-established for producing high-purity isoxazoline carboxylic acids.

Direct Synthesis via In Situ Activation of Carboxylic Acids Using Triflylpyridinium Reagent

A more recent and efficient method involves the direct synthesis of oxazoline derivatives from carboxylic acids using a triflylpyridinium reagent to activate the acid in situ, followed by cyclization with isocyanoacetates.

- The carboxylic acid is activated in situ by the triflylpyridinium reagent (DMAP-Tf), forming an acylpyridinium intermediate.

- This intermediate reacts with an isocyanoacetate nucleophile to form a cyclized oxazole ring.

- The reaction proceeds under mild conditions, typically at 40 °C in dichloromethane (DCM) with DMAP as a base.

Optimized Reaction Conditions:

| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (1.2) | DCM | Room temp | 30 | Not detected |

| 3 | DABCO (1.2) | DCM | Room temp | 30 | 40 |

| 5 | DMAP (1.2) | DCM | Room temp | 60 | 70 |

| 6 | DMAP (1.5) | DCM | 40 | 30 | 96 |

| 7 | DBU (1.2) | DCM | 40 | 30 | Trace |

| 10 | DMAP (1.5) | 1,4-Dioxane | 40 | 30 | 37 |

| 11 | DMAP (1.5) | THF | 40 | 30 | 40 |

Note: DCM = dichloromethane; DMAP = 4-Dimethylaminopyridine; DABCO = 1,4-Diazabicyclo[2.2.2]octane; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

This table illustrates that DMAP at 1.5 equivalents in DCM at 40 °C for 30 minutes provides the highest yield (96%) for the oxazole product, indicating an efficient and scalable process.

Scope and Functional Group Tolerance:

- The method tolerates various aromatic substituents, including halogens (F, Cl, Br, I), enabling further functionalization.

- Alpha-oxocarboxylic acids such as phenyl glyoxylic acid yield oxazoles in high yields (~92%).

- Different isocyanoacetate esters (methyl, ethyl, tert-butyl) can be used without significant impact on yield.

- Diacids and carboxylic acids with phosphine oxide groups also successfully undergo cyclization.

- The triflylpyridinium reagent activates the carboxylic acid by forming a trifluorosulfonyl mixed anhydride.

- DMAP nucleophilically attacks this intermediate, generating an acylpyridinium salt.

- The deprotonated isocyanoacetate attacks the acylpyridinium intermediate, leading to cyclization and oxazole formation.

Experimental Procedure Summary:

- Mix carboxylic acid (1 equiv), DMAP (1.5 equiv), and DCM under nitrogen.

- Add triflylpyridinium reagent (1.3 equiv), stir 5 min at room temperature.

- Add isocyanide (1.2 equiv), stir at 40 °C for 30 min.

- Quench with water, extract with DCM, dry, and purify by silica gel chromatography.

This method is reported in The Journal of Organic Chemistry (2025) and represents a significant advancement in the efficient synthesis of oxazole derivatives, including this compound.

Comparative Summary of Preparation Methods

Research Findings and Practical Notes

- The hydroxylamine route is classical and well-documented, suitable for laboratories equipped for multi-step synthesis and purification.

- The triflylpyridinium activation method offers rapid, high-yielding synthesis with broad substrate scope and mild conditions, making it attractive for industrial and medicinal chemistry applications.

- The triflylpyridinium approach also allows recovery and reuse of the DMAP base, enhancing sustainability.

- Both methods require careful control of pH and reaction conditions to optimize yield and purity.

- Analytical characterization (NMR, IR, elemental analysis) confirms the structure and purity of the synthesized this compound.

化学反応の分析

Types of Reactions

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

科学的研究の応用

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

作用機序

The mechanism of action of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

類似化合物との比較

Similar Compounds

- 5-Phenyl-4,5-dihydroisoxazole-3-carboxylic acid

- 4-Phenyl-5,6-dihydro-1,2-oxazole-3-carboxylic acid

- 5-Phenyl-4,5-dihydro-1,2-thiazole-3-carboxylic acid

Uniqueness

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

生物活性

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 191.18 g/mol. The compound features an oxazole ring fused with a phenyl group and a carboxylic acid functional group, which contributes to its diverse biological activities .

The specific mechanism of action for this compound remains largely unexplored. However, compounds within the oxazole class are known to interact with various biological targets, suggesting that this compound may influence multiple biochemical pathways. Research indicates that oxazoles can affect processes such as:

- Antimicrobial activity

- Anticancer properties

The exact biochemical pathways involved require further investigation to elucidate the compound's full potential .

Anticancer Potential

The compound is currently being studied for its potential anticancer properties. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines, although detailed studies are required to confirm these effects and understand the underlying mechanisms .

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions starting from phenylacetic acid and hydroxylamine hydrochloride. The general synthetic route can be summarized as follows:

- Formation of Oxime : Phenylacetic acid reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form an oxime intermediate.

- Cyclization : The oxime undergoes cyclization under reflux conditions in a suitable solvent (e.g., ethanol or methanol) to yield the oxazole ring.

This method is scalable for industrial production using continuous flow reactors for enhanced efficiency .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Inhibition of Picornavirus Uncoating : A series of substituted phenyl analogues were synthesized and evaluated against human rhinovirus serotypes. The results indicated that specific substitutions significantly enhanced activity, with mean MICs as low as 0.40 µM .

- Quantitative Structure–Activity Relationship (QSAR) : Research demonstrated a strong correlation between lipophilicity and biological activity in similar compounds, highlighting the importance of chemical properties in determining efficacy .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves cyclization of precursor β-keto esters or amides under acidic or catalytic conditions. For example, oxazole derivatives are often synthesized via condensation reactions using reagents like hydrazine hydrate or phosphorous oxychloride, as seen in analogous heterocyclic systems . Yield optimization may require temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments of phenyl-containing precursors. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Melting Point : Compare observed mp (e.g., 182–239°C for structurally similar oxazole carboxylic acids) with literature values to assess purity .

- NMR : Use - and -NMR to confirm the dihydro-oxazole ring and phenyl substitution patterns. For example, the oxazole proton typically resonates at δ 6.5–7.5 ppm, while carboxylic acid protons appear as broad singlets (~δ 12–14 ppm) .

- IR : Look for carbonyl stretches (~1700 cm) and aromatic C-H bends (~750 cm) .

- HPLC/MS : Validate molecular weight (MW ~219.21 g/mol) and retention time against standards .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–9). Oxazole derivatives often exhibit limited water solubility but dissolve readily in DMSO .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; aromatic oxazoles are generally stable under inert atmospheres but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or melting points for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., solvent purity, drying time). For example, discrepancies in mp (e.g., 239–242°C vs. 182–183°C for similar compounds) may arise from polymorphic forms or residual solvents .

- Advanced NMR Techniques : Use --HSQC or NOESY to confirm stereochemistry and rule out tautomeric interferences .

- Cross-Laboratory Validation : Collaborate to compare data using identical instrumentation (e.g., 400 MHz NMR, UPLC-MS) .

Q. What experimental designs are recommended for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM against target enzymes (e.g., cyclooxygenase-2). Include positive controls (e.g., indomethacin) and measure IC values .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive). Pre-incubate enzyme and inhibitor for 10–30 minutes before substrate addition .

- Selectivity Screening : Evaluate off-target effects using panels of related enzymes (e.g., kinases, proteases) .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon at position 3). Calculate Fukui indices to predict nucleophilic attack susceptibility .

- MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to assess hydrolysis rates. Use AMBER or GROMACS for 100-ns trajectories .

- Docking Studies : Model ligand-enzyme binding poses (AutoDock Vina) to guide structural modifications for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。